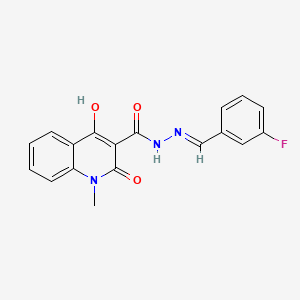

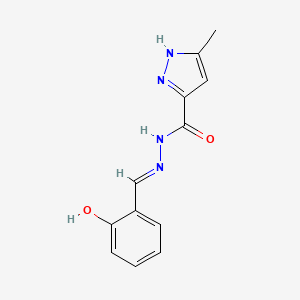

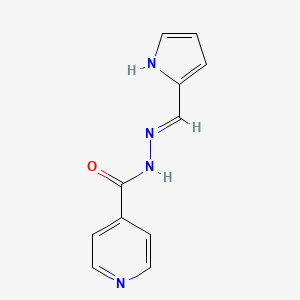

N'-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of a primary amine with a carbonyl group . In one study, Schiff base ligands were synthesized by stirring metal acetates with Schiff base ligands obtained from the condensation reaction of 2-amino-6-chloro-4-nitrophenol with various salicylaldehyde derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap have been calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .Chemical Reactions Analysis

Schiff bases are known for their ability to form stable complexes with a wide range of transition, lanthanide, and actinide ions in different oxidation states using their nitrogen and oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized based on their numerous unique physical, chemical, and spectral properties . For instance, the thermal decomposition of complexes indicated that metal complexes are stable up to 150 °C and give metal oxide as an end product .Scientific Research Applications

Ultrasonic Studies

Ultrasonic velocity and density of N–(2-hydroxybenzylidene)-3-substituted pyridine-2-amine Schiff bases have been measured in binary mixture of dioxane-water at 293, 297 and 300 K . This helps in understanding the molecular interactions occurring between water molecules and organic solvent molecules with substituted Schiff bases .

Acoustical Investigation

The study of acoustic parameters like ultrasonic velocity (V), adiabatic compressibility (βs), apparent molar volume (fv) and intermolecular free length (Lf) by ultrasonic interferometric measurements reflects structural interaction of water molecules and organic solvent molecules with substituted Schiff bases .

Urease Inhibition

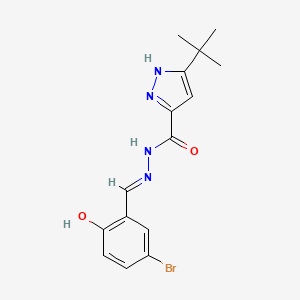

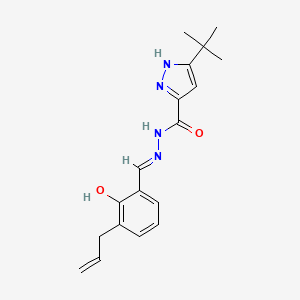

New N′ benzylidene-4- (tert-butyl)benzohydrazide derivatives were synthesized and evaluated for in vitro urease inhibition . All synthesized derivatives demonstrated good inhibitory activities in the range of IC 50 = 13.33 ± 0.58–251.74 ± 6.82 µM as compared with standard thiourea having IC 50 = 21.14 ± 0.425 µM .

Synthesis

A (E)-N’-(2-hydroxybenzylidene)-hydrazinecarbothiohydrazide viz. (2-hydroxy B) HCT has been produced using 2- hydroxy benzaldehyde and thiocarbohydrazide with the help of microwave light without utilization of solvents .

Mechanism of Action

Target of Action

The primary target of N’-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the life cycle of HIV, making it a promising target for antiretroviral therapy .

Mode of Action

This compound inhibits the RNase H function of HIV-1 RT, which is essential for viral replication . It has been shown to retain full potency against certain NNRTI-resistant variants of the virus . Docking calculations suggest that the compound binds within the RNase H domain in a position different from other selective RNase H inhibitors .

Biochemical Pathways

The inhibition of RNase H function disrupts the reverse transcription step in the HIV-1 life cycle, thereby preventing the virus from replicating . This affects the overall viral proliferation pathway, leading to a reduction in viral load.

Result of Action

The primary result of the compound’s action is the inhibition of HIV-1 replication, which could potentially lead to a decrease in viral load and a slowdown in the progression of the disease . This could have significant implications for the treatment of HIV, particularly in cases where the virus has developed resistance to other antiretroviral drugs .

Future Directions

Research into similar compounds continues to be of interest due to their potential applications in diverse fields such as organic, bioinorganic, analytical, material science, and medicinal chemistry . Future research may focus on exploring the potential applications of metal complexes of various Schiff bases in confronting challenges such as antimicrobial resistance and environmental pollution .

properties

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-8-6-10(15-14-8)12(18)16-13-7-9-4-2-3-5-11(9)17/h2-7,17H,1H3,(H,14,15)(H,16,18)/b13-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESBSEAURWKLQQ-NTUHNPAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-hydroxy-5-{(3-hydroxy-4-methoxyphenyl)[4-hydroxy-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]methyl}-3-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B604472.png)

![N'-[(5-bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B604473.png)

![3,5-dibromo-2,4-dihydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B604475.png)

![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-toluidino)acetohydrazide](/img/structure/B604478.png)

![2-chloro-N-(2-{2-[(2-methyl-1H-indol-3-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B604484.png)

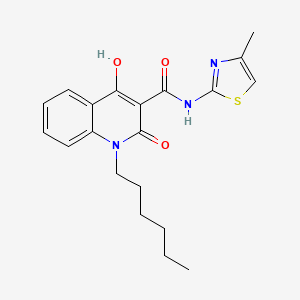

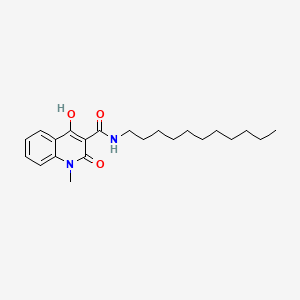

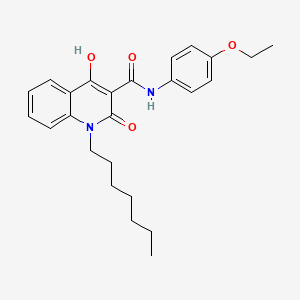

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604489.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604491.png)